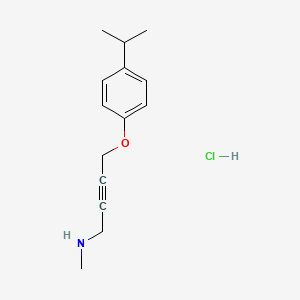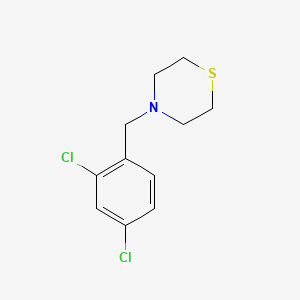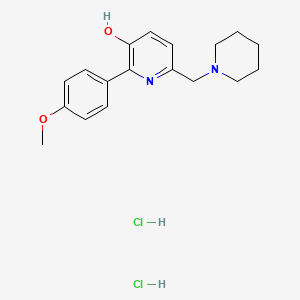![molecular formula C20H25NO2 B6047415 [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B6047415.png)
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a phenylmethoxyphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common route includes the alkylation of piperidine with a benzyl halide derivative, followed by the introduction of the methanol group through reduction reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl groups.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or acyl groups on the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound are studied for their potential pharmacological activities, including anti-inflammatory and analgesic properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in targeting neurological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylmethoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
- [1-[(3-Aminophenyl)methyl]piperidin-4-yl]methanol
- [1-(2-Aminoethyl)piperidin-3-yl]methanol
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness: Compared to similar compounds, [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol features a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry.
Properties
IUPAC Name |
[1-[(3-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-15-19-9-5-11-21(14-19)13-18-8-4-10-20(12-18)23-16-17-6-2-1-3-7-17/h1-4,6-8,10,12,19,22H,5,9,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKDZKIIJREWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B6047341.png)
![N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)

![O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate](/img/structure/B6047372.png)
![2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol](/img/structure/B6047379.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol](/img/structure/B6047398.png)
![(5E)-5-[(1-acetylindol-3-yl)methylidene]-1-benzyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6047406.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)


![ethyl [1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6047432.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B6047447.png)

